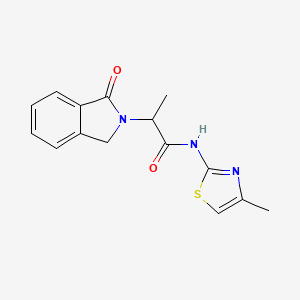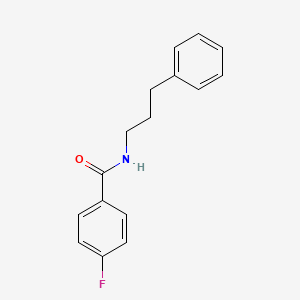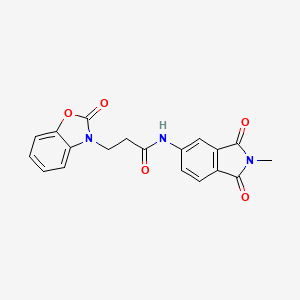![molecular formula C16H16FN3O2 B4717121 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(2-furylmethyl)urea](/img/structure/B4717121.png)
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(2-furylmethyl)urea
Overview
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(2-furylmethyl)urea, also known as FIIN-3, is a small molecule inhibitor that has been developed to target the oncogenic protein, fibroblast growth factor receptor (FGFR). FGFRs are a family of receptor tyrosine kinases that play important roles in cell growth, differentiation, and survival. Dysregulation of FGFR signaling has been implicated in the development and progression of various cancers, including breast, lung, and bladder cancer. FIIN-3 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.
Mechanism of Action
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(2-furylmethyl)urea acts as a competitive inhibitor of FGFRs, binding to the ATP-binding pocket of the kinase domain and preventing phosphorylation of downstream signaling molecules. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells that are dependent on FGFR signaling. N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(2-furylmethyl)urea has been shown to have high selectivity for FGFRs over other receptor tyrosine kinases, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(2-furylmethyl)urea has been shown to have potent inhibitory effects on FGFR signaling in cancer cells. In vitro studies have demonstrated that N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(2-furylmethyl)urea can decrease cell proliferation and increase apoptosis in cancer cells that are dependent on FGFR signaling. In vivo studies have shown that N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(2-furylmethyl)urea can inhibit tumor growth and metastasis in xenograft models of breast and lung cancer. These findings suggest that N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(2-furylmethyl)urea has potential as a therapeutic agent for the treatment of FGFR-dependent cancers.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(2-furylmethyl)urea is its high selectivity for FGFRs over other receptor tyrosine kinases. This makes it a promising candidate for cancer therapy, as it may have fewer off-target effects than other kinase inhibitors. However, one limitation of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(2-furylmethyl)urea is its relatively low potency compared to other FGFR inhibitors. This may limit its efficacy in clinical settings, and further optimization of the compound may be necessary to improve its potency.
Future Directions
There are several future directions for research on N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(2-furylmethyl)urea. One area of interest is the development of more potent and selective FGFR inhibitors based on the structure of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(2-furylmethyl)urea. Another area of interest is the investigation of the potential use of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(2-furylmethyl)urea in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to better understand the mechanisms of resistance to FGFR inhibitors and to identify biomarkers that can predict response to treatment. Overall, N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(2-furylmethyl)urea represents a promising candidate for cancer therapy, and further research is needed to fully explore its potential.
Scientific Research Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(2-furylmethyl)urea has been extensively studied in preclinical models of cancer. In vitro studies have shown that N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(2-furylmethyl)urea selectively inhibits the activity of FGFRs, leading to decreased cell proliferation and increased apoptosis in cancer cells that are dependent on FGFR signaling. In vivo studies have demonstrated that N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(2-furylmethyl)urea can inhibit tumor growth and metastasis in xenograft models of breast and lung cancer. These findings suggest that N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(2-furylmethyl)urea has potential as a therapeutic agent for the treatment of FGFR-dependent cancers.
properties
IUPAC Name |
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(furan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c17-12-3-4-15-14(8-12)11(9-19-15)5-6-18-16(21)20-10-13-2-1-7-22-13/h1-4,7-9,19H,5-6,10H2,(H2,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSAYCOAESUNRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)NCCC2=CNC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B4717039.png)
![N-(2-hydroxy-5-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B4717047.png)



![4-propoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4717076.png)
![ethyl 5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4717087.png)
![2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B4717092.png)
![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(2-methyl-1H-benzimidazol-1-yl)ethanone](/img/structure/B4717103.png)
![4-[(3-{[(4-chlorophenyl)amino]carbonyl}-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4717115.png)
![N-ethyl-2-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B4717135.png)
![1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-methylindoline](/img/structure/B4717137.png)

